REACTION_SMILES
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[CH3:1][OH:2].[F:5][c:6]1[c:7]([F:23])[cH:8][c:9]([F:22])[c:10]2[c:11]1[n:12][c:13]([CH2:15][CH2:16][C:17](=[O:18])[O:19][CH2:20][CH3:21])[s:14]2.[Na+:4].[OH-:3].[OH2:24]>>[F:5][c:6]1[c:7]([F:23])[cH:8][c:9]([F:22])[c:10]2[c:11]1[n:12][c:13]([CH2:15][CH2:16][C:17](=[O:18])[OH:19])[s:14]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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CCOC(=O)CCc1nc2c(F)c(F)cc(F)c2s1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CCc1nc2c(F)c(F)cc(F)c2s1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
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|
Type
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product
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Smiles
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O=C(O)CCc1nc2c(F)c(F)cc(F)c2s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |